

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its known characteristics, outlines a probable synthetic route, and discusses the general context of quinoline compounds in biological systems.

Core Chemical Properties

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a solid organic compound.^{[1][2]} Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This particular derivative is substituted with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups suggests potential for further chemical modification and diverse biological activities.

Physicochemical Data

A summary of the key physicochemical properties of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate** is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ BrNO ₃	[1][2]
Molecular Weight	296.12 g/mol	[1][2][3]
CAS Number	179943-57-8	[1][2][3]
Appearance	Solid	[1]
Melting Point	307-309 °C	
Boiling Point (Predicted)	385.5 ± 37.0 °C	
IUPAC Name	ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate	[3]
InChI	InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)	[3]
SMILES	CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br	[3]

Note on Solubility: Quantitative data on the solubility of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate** in common laboratory solvents such as DMSO, ethanol, and water is not readily available in the reviewed literature. However, based on its structure, it is expected to have limited solubility in water and better solubility in organic polar solvents.

Synthesis and Experimental Protocols

The synthesis of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate** can be achieved through the Gould-Jacobs reaction, a well-established method for the preparation of 4-hydroxyquinolines.[4] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction

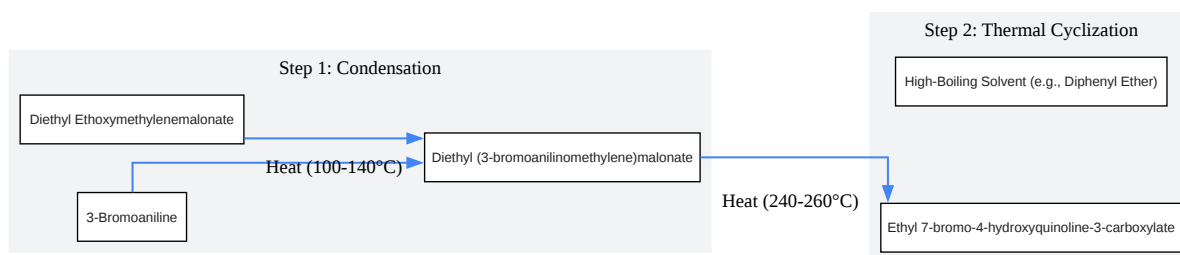
Step 1: Condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate

- In a round-bottom flask, equimolar amounts of 3-bromoaniline and diethyl ethoxymethylenemalonate are combined.
- The mixture is heated, typically at temperatures ranging from 100 to 140°C, for a period of 1 to 2 hours.
- The reaction is monitored for the formation of the intermediate, diethyl (3-bromoanilinomethylene)malonate, and the evolution of ethanol.
- Upon completion, the reaction mixture is cooled, and the intermediate can be purified, for example, by recrystallization.

Step 2: Thermal Cyclization

- The purified diethyl (3-bromoanilinomethylene)malonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.
- The mixture is heated to a high temperature, typically around 240-260°C, to induce intramolecular cyclization.
- The reaction is maintained at this temperature for a sufficient time to ensure complete cyclization and elimination of ethanol.
- As the reaction proceeds, the product, **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, precipitates from the hot solution.
- After cooling, the solid product is collected by filtration, washed with a suitable solvent to remove the high-boiling solvent, and dried.

Below is a diagram illustrating the logical workflow of the Gould-Jacobs synthesis.



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Gould-Jacobs reaction workflow for synthesis.

Spectral Data

Detailed experimental spectral data for **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate** is not widely published. However, based on its chemical structure, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the proton at position 2, and the characteristic quartet and triplet for the ethyl group of the ester. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carbonyl groups and the electron-donating effect of the hydroxyl group.
- ^{13}C NMR:** The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield, typically in the range of 160-170 ppm. The aromatic carbons will resonate in the 110-150 ppm region, and the ethyl group carbons will be found upfield.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

- A broad O-H stretching band for the hydroxyl group, likely in the region of 3200-3600 cm^{-1} .
- A strong C=O stretching vibration for the ester carbonyl group, typically around 1700-1730 cm^{-1} .
- C=C and C=N stretching vibrations from the quinoline ring in the 1450-1650 cm^{-1} region.
- C-O stretching bands for the ester group around 1000-1300 cm^{-1} .
- A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

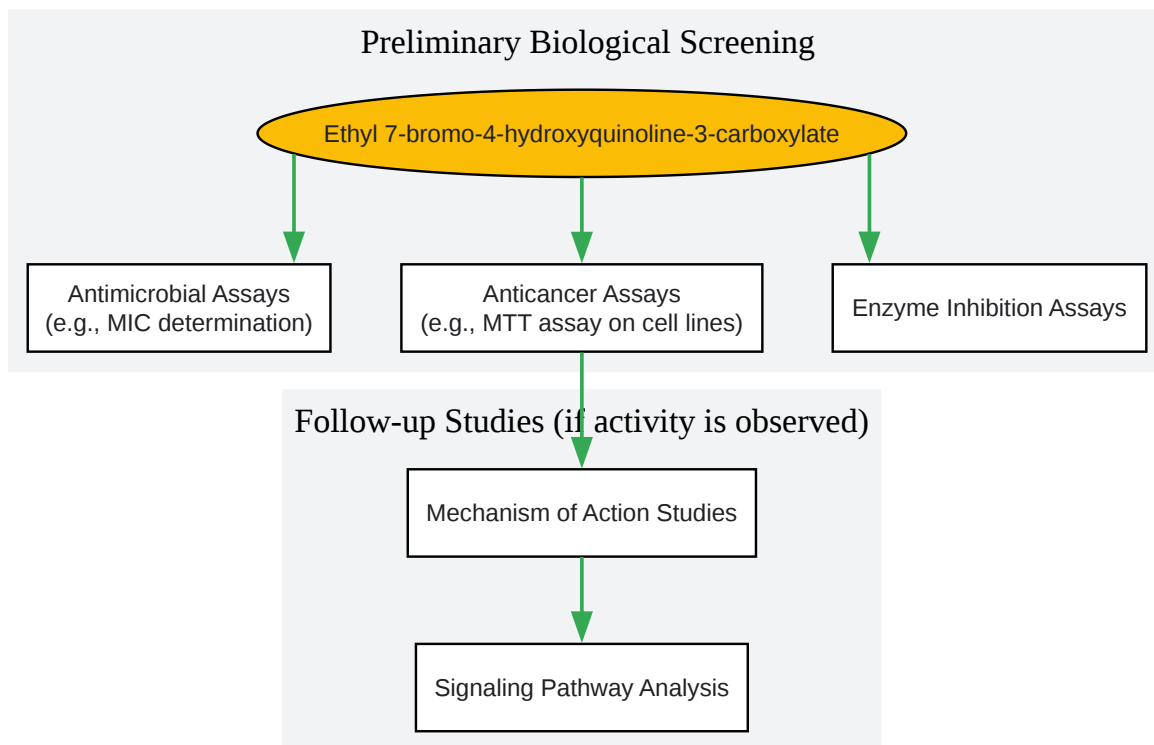
The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (296.12 g/mol). Due to the presence of a bromine atom, a characteristic $M+2$ peak of nearly equal intensity to the M^+ peak will be observed, which is a definitive indicator of a monobrominated compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, decarbonylation, and cleavage of the quinoline ring.

Biological Activity and Signaling Pathways

While the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties, there is currently no specific published research detailing the biological activity of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**.

Studies on structurally similar 7-substituted-4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can act as inhibitors of cellular respiration and specific enzymes like malate dehydrogenase. The nature of the substituent at the 7-position has been found to significantly influence the inhibitory activity.

Given the lack of specific data for **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, a hypothetical workflow for preliminary biological screening is presented below.



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A general workflow for biological screening.

Conclusion

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a synthetically accessible quinoline derivative with physicochemical properties that make it a compound of interest for further investigation in drug discovery and development. While its specific biological activities and interactions with signaling pathways remain to be elucidated, its structural features suggest potential for a range of pharmacological effects. This guide provides a foundational understanding of this compound, highlighting the need for further experimental research to fully characterize its chemical and biological profile.

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